molecular formula C20H25NO B040961 17-(Cyclopropylmethyl)morphinan-6-one CAS No. 112246-80-7

17-(Cyclopropylmethyl)morphinan-6-one

Cat. No.: B040961
CAS No.: 112246-80-7
M. Wt: 295.4 g/mol
InChI Key: IKVDDEJTDBWEJX-XUVXKRRUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-(Cyclopropylmethyl)morphinan-6-one (CAS Registry Number: 112246-80-7) is a morphinan-based compound with a molecular formula of C20H25NO and a molecular weight of 295.42 g/mol . As a key derivative of the morphinan scaffold, it serves as a vital intermediate and pharmacophore in the exploration of novel opioid receptor ligands . Scientific studies have identified this compound as an opioid agonist with a distinct preference for kappa-opioid receptors (KOR) over mu-opioid receptors (MOR) . This binding profile makes it a valuable chemical tool for researchers investigating the complex roles of opioid receptor subtypes. Its primary research applications include use as a reference standard in receptor binding assays to determine affinity and selectivity, a precursor in the synthesis of more complex opioid receptor ligands, and a probe for studying the physiological and behavioral effects of KOR activation, which are implicated in pain, mood, and addiction pathways . Research into selective KOR agonists and antagonists is a critical area in the development of new therapies for conditions including pain, opioid use disorder, and other forms of drug dependence . This compound is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

112246-80-7

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

(1S,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6-trien-13-one

InChI

InChI=1S/C20H25NO/c22-16-7-8-18-19-11-15-3-1-2-4-17(15)20(18,12-16)9-10-21(19)13-14-5-6-14/h1-4,14,18-19H,5-13H2/t18-,19+,20+/m0/s1

InChI Key

IKVDDEJTDBWEJX-XUVXKRRUSA-N

SMILES

C1CC1CN2CCC34CC(=O)CCC3C2CC5=CC=CC=C45

Isomeric SMILES

C1CC(=O)C[C@@]23[C@@H]1[C@@H](CC4=CC=CC=C42)N(CC3)CC5CC5

Canonical SMILES

C1CC1CN2CCC34CC(=O)CCC3C2CC5=CC=CC=C45

Synonyms

cPrMMO
N-cyclopropylmethylmorphinan-6-one

Origin of Product

United States

Comparison with Similar Compounds

Naltrexone vs. Naloxone

Parameter Naltrexone Naloxone
Substituent at N17 Cyclopropylmethyl Allyl (2-propenyl)
Chemical Formula C₂₀H₂₃NO₄ C₁₉H₂₁NO₄
Pharmacokinetics Longer half-life (~4 hours oral; ~5–10 days for extended-release formulations) Short half-life (~1–2 hours)
Clinical Use Chronic opioid/alcohol dependence; obesity (with bupropion) Acute opioid overdose reversal
Receptor Affinity High affinity for MOR, DOR, KOR Rapid MOR antagonism; weaker DOR/KOR interaction
Key Reference

Structural Insight : The cyclopropylmethyl group in naltrexone confers enhanced metabolic stability compared to naloxone’s allyl group, which is more susceptible to oxidative degradation .

Naltrexone vs. Methylnaltrexone

Parameter Naltrexone Methylnaltrexone
Substituent at N17 Cyclopropylmethyl Cyclopropylmethyl + quaternary methyl group
Pharmacological Role Central and peripheral opioid antagonism Peripheral μ-opioid receptor antagonist (does not cross blood-brain barrier)
Clinical Use Systemic opioid blockade Opioid-induced constipation (limited CNS penetration)
Molecular Weight 341.41 g/mol 356.43 g/mol
Key Reference

Mechanistic Divergence : Methylnaltrexone’s quaternary ammonium group restricts its entry into the CNS, making it suitable for peripheral gastrointestinal effects without reversing analgesia .

6α-(Isoquinoline-3-carboxamido) Derivatives

  • NAQ (Compound 9): Structure: 6α-[(3′-isoquinolyl)acetamido] substitution. Binding Affinity: Ki = 0.38 nM (MOR), 4.2 nM (DOR), 1.9 nM (KOR) . Function: Potent antagonist with higher MOR affinity than naltrexone. Synthesis Yield: 70% via amide coupling .
  • NNQ: Structure: 6α-(6-nitroisoquinoline-3-carboxamido) substitution. Activity: Enhanced antagonism due to electron-withdrawing nitro group .

6α-(Indole-7-carboxamido)morphinan (NAN)

  • Structure : Indole-7-carboxamido substitution.
  • Pharmacology :
    • Partial agonist at MOR/DOR; full agonist at KOR .
    • Precipitates fewer withdrawal signs than naltrexone in morphine-dependent mice .
  • Therapeutic Potential: Candidate for opioid use disorder with reduced withdrawal severity .

6β-Substituted Derivatives

  • Compound 8 (6β-benzamido) :
    • Lower MOR affinity (Ki = 2.1 nM) compared to 6α-substituted analogues .
    • Demonstrates the critical role of stereochemistry in receptor interaction .

Structural-Activity Relationship (SAR) Trends

Modification Impact on Activity
Cyclopropylmethyl at N17 Enhances metabolic stability and receptor binding duration vs. methyl/allyl groups .
6α-Electron-Deficient Groups (e.g., nitro, isoquinoline) Increase MOR antagonism via hydrophobic/π-π interactions .
6α-Bulky Substituents Improve selectivity for MOR over DOR/KOR .
Hydrogen Bond Donors (e.g., hydroxyl groups) Strengthen receptor-ligand hydrogen bonding .

Clinical and Preclinical Implications

  • NAQ/NNQ : High-affinity antagonists under investigation for tailored opioid detoxification therapies .

Preparation Methods

Base-Mediated Cyclopropylmethylation

The most widely reported method involves alkylation of noroxymorphone (4,5α-epoxy-3,14-dihydroxy-morphinan-6-one) with cyclopropylmethyl halides. Key steps include:

  • Deprotonation : Noroxymorphone is treated with a strong base (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to activate the nitrogen at position 17.

  • Alkylation : Cyclopropylmethyl bromide or iodide is introduced, facilitating nucleophilic substitution. Potassium iodide is often added to enhance reactivity via halide exchange.

  • Workup : The crude product is purified via recrystallization or column chromatography, typically yielding 17-(cyclopropylmethyl)morphinan-6-one in 65–79% yield .

Table 1: Representative Alkylation Conditions

SubstrateAlkylating AgentBaseSolventTemperatureYieldSource
NoroxymorphoneCPM-BrK2CO3/KIDMF60°C79%
Noroxymorphone derivativeCPM-INaHTHFRT68%

Challenges : Competing O-alkylation and epoxide ring-opening side reactions necessitate careful control of stoichiometry and temperature.

Reductive Amination of Keto Intermediates

Synthesis via Ketoamine Intermediates

An alternative route employs reductive amination of 10-oxo-4,5-epoxymorphinan derivatives:

  • Ketoamine Formation : Reaction of 10-oxomorphinan with N-benzylmethylamine in benzene under Dean–Stark conditions yields a Schiff base.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to a secondary amine while preserving the cyclopropylmethyl group.

  • Deprotection : Catalytic hydrogenation removes the benzyl group, affording the target compound in 66% overall yield .

Key Advantages:

  • Avoids harsh alkylation conditions.

  • Enables stereoselective installation of the cyclopropylmethyl group.

Stepwise Inversion of Hydroxy Groups

Mitsunobu Reaction and Modifications

Efforts to invert the 10β-hydroxy group of morphinan intermediates via Mitsunobu reaction (using DIAD and Ph3P) proved ineffective due to steric hindrance. A stepwise inversion protocol was developed:

  • Mesylation : Treatment with methanesulfonyl chloride (MsCl) converts the 10β-hydroxy group to a mesylate.

  • SN2 Displacement : Reaction with sodium acetate in acetic acid achieves inversion, yielding the 10α-mesylate intermediate.

  • Hydrolysis : Basic hydrolysis removes the mesyl group, completing the inversion with 71% yield over two steps .

Comparative Analysis of Synthesis Pathways

Efficiency and Scalability

  • Alkylation is preferred for industrial-scale synthesis due to fewer steps and higher yields.

  • Reductive Amination offers superior stereocontrol but requires toxic cyanoborohydrides.

  • Stepwise Inversion is critical for accessing non-natural stereoisomers but adds complexity.

Table 2: Method Comparison

MethodStepsTypical YieldScalabilityStereochemical Control
Alkylation365–79%HighModerate
Reductive Amination460–66%ModerateHigh
Stepwise Inversion371%LowHigh

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 17-(cyclopropylmethyl)morphinan-6-one derivatives, and how do reaction conditions influence yield and purity?

  • Methodology : Derivatives like 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-substituted morphinans are synthesized via alkylation of the parent compound with cyclopropylmethyl halides. Reaction optimization includes controlling temperature (e.g., room temperature for stability) and stoichiometric ratios to achieve yields >70% . For example, introducing 7-dimethylaminoisoquinoline-3-carboxamido groups at the 6α-position requires anhydrous conditions and catalytic bases to minimize decomposition .
  • Analytical Validation : Post-synthesis purity is assessed via UPLC (ultra-performance liquid chromatography) with photodiode array detection, as per pharmacopeial standards, to resolve intermediates and byproducts .

Q. How do stereochemical configurations (e.g., 5α vs. 5β) impact the opioid receptor binding affinity of this compound analogs?

  • Experimental Design : Comparative binding assays using radiolabeled ligands (e.g., [³H]-naloxone) on μ-opioid receptor (MOR)-expressing cell membranes. The 5α configuration (e.g., naltrexone) shows higher MOR antagonism (Ki < 1 nM) due to enhanced hydrophobic interactions with receptor subpockets, while 5β analogs exhibit reduced activity .
  • Structural Confirmation : Absolute stereochemistry is verified via X-ray crystallography and optical rotation measurements ([α]²⁶D values ranging from −224.62° to −262.59° in methanol) .

Q. What analytical techniques are recommended for quantifying this compound and its metabolites in biological matrices?

  • Methodology : LC-MS/MS with electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. Key transitions include m/z 341.4 → 324.3 (naltrexone) and m/z 504.5 → 327.2 (samidorphan malate), validated against FDA guidelines for linearity (R² > 0.99) and precision (%RSD < 15%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with biased signaling at κ-opioid receptors (KOR)?

  • SAR Strategy : Modifying the 6α-position with heterocyclic carboxamido groups (e.g., 3-furanyl propenamide in nalfurafine) enhances KOR/G-protein bias (βarr2 recruitment < 10% vs. MOR). Computational docking (OPM/Tripos Force Field) identifies steric clashes with MOR, favoring KOR selectivity .
  • Pharmacological Validation : In vivo assays using rodent models of pruritus (e.g., chloroquine-induced scratching) confirm KOR-mediated antipruritic effects (ED₅₀ = 0.1 mg/kg) without respiratory depression .

Q. What are the key challenges in resolving and characterizing process-related impurities (e.g., bis-naltrexone) during scale-up synthesis?

  • Impurity Profiling : Related substances like bis-naltrexone (Dimer D) form via oxidative coupling during alkylation. UPLC-PDA at 220 nm resolves dimeric peaks (retention time = 8.2 min vs. 6.5 min for naltrexone). HRMS confirms m/z 680.4 ([M+H]⁺) for bis-naltrexone .
  • Mitigation Strategies : Use of inert atmospheres (N₂) and chelating agents (EDTA) reduces metal-catalyzed oxidation, maintaining impurity levels < 0.1% per ICH Q3A guidelines .

Q. How do pharmacokinetic properties of this compound derivatives influence their efficacy in extended-release formulations (e.g., VIVITROL®)?

  • PK/PD Modeling : Microsphere-based formulations (e.g., VIVITROL®) exhibit zero-order release kinetics over 30 days, with plasma Cₘₐₓ = 14 ng/mL and AUC₀₋₂₈ = 290 ng·day/mL. Bioavailability is limited by first-pass metabolism (CYP3A4-mediated N-dealkylation), necessitating parenteral administration .
  • Stability Studies : Accelerated stability testing (40°C/75% RH) confirms < 5% degradation over 6 months, with degradation products (e.g., 17-nor-cyclopropylmethyl analogs) monitored via UPLC .

Q. What in silico approaches are effective for predicting the metabolic pathways of this compound analogs?

  • Computational Tools : Schrödinger’s ADMET Predictor identifies major Phase I metabolites (e.g., hydroxylation at C7 and C8 positions) and Phase II glucuronidation sites. Docking into CYP3A4 (PDB: 4NY4) highlights metabolic hot spots near the cyclopropylmethyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.